Ldv fitc

Description

Properties

IUPAC Name |

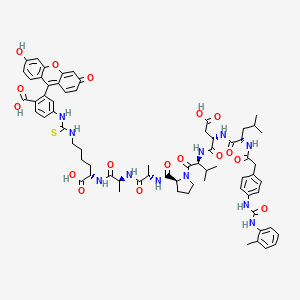

4-[[(5S)-5-carboxy-5-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-3-carboxy-2-[[(2S)-4-methyl-2-[[2-[4-[(2-methylphenyl)carbamoylamino]phenyl]acetyl]amino]pentanoyl]amino]propanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]propanoyl]amino]pentyl]carbamothioylamino]-2-(3-hydroxy-6-oxoxanthen-9-yl)benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C69H81N11O17S/c1-35(2)29-51(75-56(83)30-40-17-19-41(20-18-40)73-68(96)78-49-14-9-8-13-37(49)5)62(88)77-52(34-57(84)85)63(89)79-59(36(3)4)65(91)80-28-12-16-53(80)64(90)72-38(6)60(86)71-39(7)61(87)76-50(67(94)95)15-10-11-27-70-69(98)74-42-21-24-45(66(92)93)48(31-42)58-46-25-22-43(81)32-54(46)97-55-33-44(82)23-26-47(55)58/h8-9,13-14,17-26,31-33,35-36,38-39,50-53,59,81H,10-12,15-16,27-30,34H2,1-7H3,(H,71,86)(H,72,90)(H,75,83)(H,76,87)(H,77,88)(H,79,89)(H,84,85)(H,92,93)(H,94,95)(H2,70,74,98)(H2,73,78,96)/t38-,39-,50-,51-,52-,53-,59-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAAUNHNWVWSJKI-CBRXRBRLSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC(=O)NC2=CC=C(C=C2)CC(=O)NC(CC(C)C)C(=O)NC(CC(=O)O)C(=O)NC(C(C)C)C(=O)N3CCCC3C(=O)NC(C)C(=O)NC(C)C(=O)NC(CCCCNC(=S)NC4=CC(=C(C=C4)C(=O)O)C5=C6C=CC(=O)C=C6OC7=C5C=CC(=C7)O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=CC=C1NC(=O)NC2=CC=C(C=C2)CC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](C(C)C)C(=O)N3CCC[C@H]3C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCCNC(=S)NC4=CC(=C(C=C4)C(=O)O)C5=C6C=CC(=O)C=C6OC7=C5C=CC(=C7)O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C69H81N11O17S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1368.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A-Comprehensive-Guide-to-the-Spectral-Properties-and-Application-of-LDV-FITC-in-Fluorescence-Microscopy

Introduction

In the intricate world of cell biology, observing specific molecular interactions is paramount to understanding complex processes like immune response, cell adhesion, and tissue remodeling. The Leucine-Aspartic Acid-Valine (LDV) peptide, a motif derived from fibronectin, serves as a critical ligand for the α4β1 integrin (also known as Very Late Antigen-4, VLA-4)[1][2]. By conjugating this peptide to Fluorescein isothiocyanate (FITC), a widely used green fluorescent dye, we create LDV-FITC: a powerful tool for visualizing and probing α4β1 integrin expression and conformational changes in live cells[3].

This guide provides an in-depth technical overview of the spectral properties of the FITC fluorophore, its practical application in fluorescence microscopy when conjugated to the LDV peptide, and the critical considerations required to generate robust, reproducible data. This document is intended for researchers, scientists, and drug development professionals who seek to leverage LDV-FITC for high-fidelity cellular imaging.

Section 1: Core Spectral Properties of the FITC Moiety

The utility of any fluorophore is defined by its photophysical characteristics. FITC, while a classic fluorophore, possesses a unique set of properties that dictate its optimal use and potential limitations[4][5]. Understanding these properties is the foundation of designing a successful fluorescence microscopy experiment.

The key spectral properties of FITC are summarized below:

| Photophysical Property | Typical Value | Significance in Microscopy |

| Excitation Maximum (λex) | ~495 nm[4][6][7] | Dictates the optimal wavelength of light needed to excite the fluorophore. Aligns well with the common 488 nm laser line. |

| Emission Maximum (λem) | ~519-525 nm[4][6][7] | Defines the peak wavelength of emitted fluorescent light that must be captured by the detector. Results in a green signal. |

| Molar Extinction Coefficient (ε) | ~75,000 cm⁻¹M⁻¹[6] | A measure of how strongly the molecule absorbs light at its λex. A higher value indicates a brighter potential signal. |

| Quantum Yield (Φ) | ~0.92[6] | Represents the efficiency of converting absorbed photons into emitted fluorescent photons. FITC is highly efficient. |

| Photostability | Moderate to Low | FITC is susceptible to photobleaching (fading) upon prolonged or intense illumination[5][7][8]. |

| pH Sensitivity | High | Fluorescence intensity is significantly reduced in acidic environments (pH < 7)[4][5][9]. |

Section 2: Practical Application in Fluorescence Microscopy

Translating spectral properties into high-quality images requires careful configuration of the microscope and a validated staining protocol.

2.1 Recommended Microscope Configuration

To effectively capture the signal from LDV-FITC while minimizing bleed-through and background noise, a specific set of optical components is required.

-

Light Source: The 488 nm solid-state laser is the industry standard and provides excellent excitation for FITC, being very close to its 495 nm peak[4]. Mercury or Xenon arc lamps can also be used, but a dedicated excitation filter is necessary.

-

Filter Sets: A standard FITC filter cube is essential. This component is a physical assembly containing the three critical filters[10]:

-

Excitation Filter: Selectively transmits light around the 470-495 nm range, isolating the desired excitation wavelengths from the source[11]. (e.g., 475/35 nm bandpass)[12].

-

Dichroic Mirror: Reflects the excitation light towards the sample but transmits the longer-wavelength emission light towards the detector[11]. (e.g., 505 nm cut-on)[13].

-

Emission Filter: Placed in the imaging path, it blocks stray excitation light and transmits only the fluorescence from FITC[11]. (e.g., 530/43 nm bandpass)[12].

-

2.2 Step-by-Step Protocol: Staining Cells with LDV-FITC

This protocol provides a self-validating workflow for staining suspension or adherent cells to visualize α4β1 integrin.

Reagent Preparation:

-

Prepare a stock solution of LDV-FITC by dissolving the lyophilized powder in a suitable solvent like PBS (pH 7.4) or DMSO, as recommended by the supplier. Store aliquots at -20°C, protected from light[14].

-

Prepare a wash buffer (e.g., PBS with 1% Bovine Serum Albumin, BSA) and a fixation buffer (e.g., 4% paraformaldehyde in PBS).

Staining Procedure:

-

Cell Preparation:

-

Suspension Cells (e.g., Jurkat): Harvest cells and wash once with ice-cold wash buffer. Resuspend to a concentration of 1x10⁶ cells/mL.

-

Adherent Cells (e.g., HUVEC): Grow cells on sterile glass coverslips. Wash gently three times with PBS[15].

-

-

Blocking (Optional but Recommended): Incubate cells with wash buffer for 15-30 minutes to block non-specific binding sites.

-

LDV-FITC Incubation: Add the LDV-FITC working solution to the cells. The optimal concentration must be determined empirically but typically ranges from 10-100 nM. Incubate for 30-60 minutes at 4°C or room temperature, protected from light. Causality: Incubation on ice minimizes receptor internalization, ensuring the signal is primarily from the cell surface.

-

Washing:

-

Suspension Cells: Centrifuge the cells and discard the supernatant. Wash 2-3 times by resuspending the pellet in ice-cold wash buffer and centrifuging.

-

Adherent Cells: Gently aspirate the staining solution and wash the coverslips 2-3 times with wash buffer[15]. Causality: Thorough washing is critical to remove unbound LDV-FITC, which would otherwise contribute to high background fluorescence and reduce image contrast.

-

-

Fixation (Optional): If long-term storage or permeabilization for intracellular staining is required, fix the cells with 4% paraformaldehyde for 15 minutes at room temperature[15]. Otherwise, proceed to imaging with live cells.

-

Mounting: Mount the coverslip onto a microscope slide using an antifade mounting medium. Seal the edges with nail polish. Causality: Antifade reagents are crucial for mitigating the photobleaching of FITC during image acquisition[8].

-

Imaging: Observe the sample using a fluorescence microscope equipped with a suitable FITC filter set.

3.3 Controls and Validation

To ensure the observed fluorescence is specific to the binding of LDV-FITC to α4β1 integrin, rigorous controls are essential.

-

Unstained Control: Image cells that have not been exposed to LDV-FITC to determine the level of cellular autofluorescence in the green channel.

-

Competitive Binding Control: Pre-incubate cells with an excess of unlabeled ("cold") LDV peptide before adding LDV-FITC.[3] A significant reduction in fluorescence confirms that the signal is due to specific binding to the target integrin.

-

Cell Line Control: Use a cell line known not to express α4β1 integrin. The absence of staining in this negative control cell line provides strong evidence for probe specificity.

Conclusion

References

-

FluoroFinder. FITC Dye Profile. [Link]

-

Elliot Scientific. FITC Filter Set for Fluorescence Spectroscopy. [Link]

-

Edmund Optics. Fluorescence Filter Set for FITC Fluorescein. [Link]

-

Biochemistry. Evaluation of LDV-Related Peptides as Cell-Adhesive Molecules Targeting α4β1 Integrin. [Link]

-

Wikipedia. Fluorescein isothiocyanate. [Link]

-

Optolong Optics. 30025 Single Band Filter Sets Fluorescence FITC. [Link]

-

Photonic Solutions. Fluorescence Filter Sets for Microscopy and Imaging. [Link]

-

Microscope.com. FITC Fluorescence Microscope Filter Set. [Link]

-

ACS Publications. Evaluation of LDV-Related Peptides as Cell-Adhesive Molecules Targeting α4β1 Integrin | Biochemistry. [Link]

-

ResearchGate. Absorbance and emission spectra of FITC fluorophore. [Link]

-

PubMed. An RGD to LDV motif conversion within the disintegrin kistrin generates an integrin antagonist that retains potency but exhibits altered receptor specificity. [Link]

-

ResearchGate. Specificity of the LDV peptide binding. [Link]

-

Molecular Expressions. Fluorescence - Photobleaching - Interactive Tutorial. [Link]

-

AZoLifeSciences. Photobleaching in Fluorescence Microscopy. [Link]

-

NIH National Library of Medicine. Assessing the Sensitivity of Commercially Available Fluorophores to the Intracellular Environment. [Link]

-

ResearchGate. Use of FITC as a Fluorescent Probe for Intracellular pH Measurement. [Link]

-

ACS Publications. FITC-Conjugated Cyclic RGD Peptides as Fluorescent Probes for Staining Integrin αvβ3/αvβ5 in Tumor Tissues. [Link]

-

You Do Bio. FITC Amine Labeling Protocol. [Link]

-

Peptideweb.com. FITC labeling. [Link]

-

TdB Labs. FITC Labeling and Conjugation. [Link]

-

AdooQ Bioscience. LDV FITC | Fluorescent ligand. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. FluoroFinder [app.fluorofinder.com]

- 5. Fluorescein (FITC) | Thermo Fisher Scientific - US [thermofisher.com]

- 6. rndsystems.com [rndsystems.com]

- 7. Fluorescein isothiocyanate - Wikipedia [en.wikipedia.org]

- 8. Photobleaching in Fluorescence Imaging | Thermo Fisher Scientific - US [thermofisher.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. photonicshop.co.uk [photonicshop.co.uk]

- 11. edmundoptics.com [edmundoptics.com]

- 12. FITC Filter Set for Fluorescence Spectroscopy [elliotscientific.com]

- 13. microscopeworld.com [microscopeworld.com]

- 14. adooq.com [adooq.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

Methodological & Application

Probing VLA-4 Activation Status on Leukocytes: A Detailed Protocol for Flow Cytometry using LDV-FITC

Introduction: The Critical Role of VLA-4 in Cell Adhesion and Signaling

Very Late Antigen-4 (VLA-4), also known as integrin α4β1 (CD49d/CD29), is a heterodimeric transmembrane receptor pivotal to leukocyte trafficking, immune responses, and hematopoietic stem cell homing.[1][2] VLA-4 facilitates cell-cell and cell-extracellular matrix (ECM) interactions by binding to its principal ligands: vascular cell adhesion molecule-1 (VCAM-1) on endothelial cells and the CS-1 domain of fibronectin in the ECM.[1][3] The adhesive function of VLA-4 is not constitutive; it is dynamically regulated by intracellular signaling pathways, a process termed "inside-out" signaling. This activation cascade transforms the integrin from a low-affinity, bent conformation to a high-affinity, extended state, capable of robust ligand binding.[1][4] Consequently, assessing the activation status, rather than just the expression level, of VLA-4 provides deeper insights into its functional capacity in various physiological and pathological processes, including inflammation, autoimmune diseases like multiple sclerosis, and cancer metastasis.[1][3][5]

This application note provides a comprehensive, field-proven protocol for the analysis of VLA-4 activation using a fluorescein isothiocyanate (FITC)-conjugated peptide ligand, LDV-FITC, in conjunction with flow cytometry. The Leu-Asp-Val (LDV) tripeptide motif is the minimal recognition sequence within fibronectin that binds to VLA-4, making LDV-FITC a specific and high-affinity probe for the activated form of this integrin.[6][7] By explaining the causality behind each experimental step and incorporating a robust system of controls, this guide is designed to empower researchers, scientists, and drug development professionals to generate reliable and reproducible data on VLA-4 functionality.

Principle of the Assay

This protocol leverages the principles of flow cytometry to quantify the binding of a fluorescently labeled ligand (LDV-FITC) to its receptor (VLA-4) on a single-cell basis. The fluorescence intensity of LDV-FITC is directly proportional to the number of accessible, high-affinity VLA-4 receptors on the cell surface. Fluorescein isothiocyanate (FITC) is a widely used fluorochrome with excitation and emission maxima around 495 nm and 519 nm, respectively, making it compatible with the standard 488 nm blue laser found in most flow cytometers.[8][9][10]

The workflow involves several key stages:

-

Cell Preparation: Generation of a high-viability, single-cell suspension.

-

Staining: Incubation of cells with LDV-FITC and other cell surface markers.

-

Data Acquisition: Analysis of the stained cells on a flow cytometer.

-

Data Analysis: Interpretation of the fluorescence data to determine the VLA-4 activation status.

A critical aspect of this assay is the inclusion of appropriate controls to ensure the specificity of LDV-FITC binding and to correctly set up the flow cytometer for accurate data acquisition and analysis.

Experimental Workflow and VLA-4 Signaling Overview

To provide a clear visual guide, the following diagrams illustrate the experimental workflow and a simplified overview of the VLA-4 signaling pathway.

Caption: Experimental workflow for VLA-4 analysis using LDV-FITC.

Caption: Simplified VLA-4 signaling pathway overview.

Materials and Reagents

Reagent Preparation

-

Flow Cytometry Staining Buffer (FACS Buffer): Phosphate-buffered saline (PBS) supplemented with 2% fetal bovine serum (FBS) and 0.1% sodium azide. Store at 2-8°C.

-

LDV-FITC Stock Solution: Reconstitute lyophilized LDV-FITC in sterile PBS or DMSO to a stock concentration of 1 mg/mL. Aliquot and store at -20°C, protected from light. Avoid repeated freeze-thaw cycles.

-

Viability Dye: Prepare a working solution of a viability dye such as Propidium Iodide (PI) or 7-AAD according to the manufacturer's instructions. These dyes are excluded by live cells with intact membranes.[11]

-

Fc Receptor Blocking Solution: Use a commercially available Fc block reagent or a solution of purified human IgG to prevent non-specific antibody binding.

-

1X RBC Lysis Buffer (for whole blood): Prepare from a 10X stock solution as needed.

Detailed Step-by-Step Protocol

This protocol is optimized for a starting cell concentration of 1 x 10^6 cells per sample.

Part 1: Cell Preparation

The generation of a high-quality single-cell suspension is paramount for accurate flow cytometry.[12][13]

-

Harvesting Cells:

-

Suspension Cells: Gently pellet cells by centrifugation at 300-400 x g for 5 minutes at 4°C.[12]

-

Adherent Cells: Detach cells using a non-enzymatic cell dissociation solution to preserve cell surface epitopes. Avoid harsh enzymatic treatments like trypsin where possible.

-

Whole Blood: Collect blood in tubes containing an anticoagulant like EDTA or heparin.[14]

-

-

Washing: Wash the cell pellet twice with ice-cold FACS buffer to remove any residual media components or enzymes. Centrifuge at 300-400 x g for 5 minutes at 4°C between washes.[15]

-

Cell Counting and Viability Assessment: Resuspend the cells in a known volume of FACS buffer and perform a cell count using a hemocytometer or an automated cell counter. Assess cell viability using a method like trypan blue exclusion. A viability of >90% is recommended for reliable results.

-

Adjust Cell Concentration: Adjust the cell concentration to 1 x 10^7 cells/mL in ice-cold FACS buffer.[13]

Part 2: Staining Procedure

All incubation steps should be performed on ice and protected from light to minimize photobleaching of FITC and preserve cell integrity.[16][17]

-

Aliquot Cells: Aliquot 100 µL of the cell suspension (1 x 10^6 cells) into 12 x 75 mm FACS tubes.[17]

-

Fc Receptor Block (Optional but Recommended): Add 5-10 µL of Fc blocking reagent to each tube. Incubate for 10-15 minutes at 4°C. This step is crucial for reducing non-specific binding of antibodies to Fc receptors on cells like monocytes and B cells.[14]

-

LDV-FITC Staining:

-

Prepare a working dilution of LDV-FITC in FACS buffer. The optimal concentration should be determined by titration, but a starting concentration of 10-50 nM is often effective.[18]

-

Add the diluted LDV-FITC to the cell suspension.

-

If co-staining with other antibodies (e.g., for cell lineage markers), add them at this step.

-

-

Incubation: Incubate the cells for 30 minutes at 4°C in the dark.[14][19]

-

Washing: Add 2 mL of ice-cold FACS buffer to each tube and centrifuge at 300-400 x g for 5 minutes at 4°C. Carefully discard the supernatant. Repeat this wash step twice to remove unbound LDV-FITC.[16][17]

-

Resuspension: Resuspend the cell pellet in 300-500 µL of FACS buffer. Add a viability dye like PI or 7-AAD just before analysis if the cells have not been fixed.[20]

-

Acquisition: Proceed to data acquisition on the flow cytometer within one hour for best results. Keep samples on ice and protected from light.

Data Acquisition and Analysis

Instrument Setup and Controls

Proper instrument setup and the use of appropriate controls are essential for obtaining meaningful data.[21]

| Control Type | Purpose | Rationale |

| Unstained Cells | To set the baseline fluorescence and forward/side scatter parameters. | Establishes the autofluorescence of the cells, allowing for the correct gating of negative populations. |

| Compensation Controls | To correct for spectral overlap between fluorochromes. | FITC has a broad emission spectrum that can spill into other channels (e.g., PE).[22] Single-stained controls are necessary to calculate and apply compensation.[23][24][25] |

| Fluorescence Minus One (FMO) Controls | To accurately set gates for positive populations in multicolor experiments. | An FMO control contains all antibodies except the one of interest, revealing the spread of the negative population in that channel.[24] |

| Biological Controls | To confirm the specificity of LDV-FITC binding. | * Negative Control: Cells known not to express VLA-4. * Positive Control: Cells known to express high levels of activated VLA-4. |

| Blocking Control | To demonstrate the specificity of the LDV-FITC interaction. | Pre-incubate cells with an excess of unlabeled LDV peptide or a VLA-4 blocking antibody before adding LDV-FITC. A significant reduction in fluorescence confirms specific binding.[18][26] |

Gating Strategy

-

Forward Scatter (FSC) vs. Side Scatter (SSC): Gate on the cell population of interest based on their size and granularity, excluding debris.

-

Singlet Gating: Use FSC-A vs. FSC-H to exclude cell doublets and aggregates.

-

Viability Gating: Gate on the live cell population by excluding cells positive for the viability dye (e.g., PI or 7-AAD).[11][20]

-

Analysis of VLA-4 Activation: Analyze the FITC fluorescence intensity on the gated live, single-cell population. The mean fluorescence intensity (MFI) or the percentage of positive cells can be used as a measure of VLA-4 activation.

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| High Background/Non-specific Staining | - Inadequate washing - Non-specific binding to Fc receptors - Dead cells | - Increase the number of wash steps. - Ensure Fc block was included. - Improve cell viability and use a viability dye to exclude dead cells from analysis. |

| Weak or No Signal | - Low VLA-4 expression or activation on cells - Incorrect LDV-FITC concentration - Photobleaching of FITC | - Use a positive control cell line. - Titrate the LDV-FITC to determine the optimal concentration. - Protect samples from light during all steps. |

| High Compensation Values | - Significant spectral overlap | - Choose fluorochromes with less spectral overlap for multicolor panels. - Ensure compensation controls are bright and accurately reflect the experimental samples. |

Conclusion

This application note provides a robust and detailed protocol for the analysis of VLA-4 activation using LDV-FITC by flow cytometry. By understanding the principles behind VLA-4 biology and adhering to best practices in flow cytometry, including meticulous sample preparation and the use of comprehensive controls, researchers can obtain high-quality, reproducible data. This assay is a powerful tool for investigating the role of VLA-4 in health and disease and for evaluating the efficacy of therapeutic agents targeting this critical adhesion molecule.

References

-

Grokipedia. (n.d.). VLA-4. Retrieved from [Link]

-

Wikipedia. (2023). Fluorescein isothiocyanate. Retrieved from [Link]

-

FluoroFinder. (n.d.). FITC Dye Profile. Retrieved from [Link]

-

Han, J., et al. (2012). α4β1-Integrin regulates directionally persistent cell migration in response to shear flow stimulation. Journal of Cell Science, 125(Pt 1), 209-219. Retrieved from [Link]

-

McGovern Medical School. (n.d.). Compensation Controls. Retrieved from [Link]

-

Boster Biological Technology. (n.d.). Flow Cytometry Sample Preparation: Protocols for Cell Staining. Retrieved from [Link]

-

FluoroFinder. (2023). Compensation in Flow Cytometry. Retrieved from [Link]

- Maecker, H. T., & Trotter, J. (2006). Compensation in Flow Cytometry. In Current Protocols in Immunology. John Wiley & Sons, Inc.

-

Ormachea, O., et al. (2020). Absorbance and emission spectra of FITC fluorophore. ResearchGate. Retrieved from [Link]

-

Takada, Y., et al. (1989). The primary structure of the alpha 4 subunit of VLA-4: homology to other integrins and a possible cell-cell adhesion function. The EMBO Journal, 8(5), 1361–1368. Retrieved from [Link]

-

Wikipedia. (2023). VLA-4. Retrieved from [Link]

-

Coligan, J. E., et al. (Eds.). (2017). Current Protocols in Immunology. John Wiley & Sons. Retrieved from [Link]

-

Freedman, A. S., et al. (1995). T cell receptor- and beta 1 integrin-mediated signals synergize to induce tyrosine phosphorylation of focal adhesion kinase (pp125FAK) in human T cells. The Journal of Experimental Medicine, 182(6), 1685–1695. Retrieved from [Link]

-

Abbkine. (n.d.). Flow Cytometry Cell Surface Staining Protocol. Retrieved from [Link]

-

Tissino, E., et al. (2022). The VLA-4 integrin is constitutively active in circulating chronic lymphocytic leukemia cells via BCR autonomous signaling: a novel anchor-independent mechanism exploiting soluble blood-borne ligands. Journal of Experimental & Clinical Cancer Research, 41(1), 162. Retrieved from [Link]

-

Zom, G. G., et al. (2020). VLA-4 Expression and Activation in B Cell Malignancies: Functional and Clinical Aspects. Cancers, 12(3), 770. Retrieved from [Link]

-

De-Simone, G., et al. (2021). Novel Ligands Targeting α4β1 Integrin: Therapeutic Applications and Perspectives. Frontiers in Molecular Biosciences, 8, 642871. Retrieved from [Link]

-

EMBL Heidelberg. (n.d.). Cell Viability Assessment - Flow cytometry. Retrieved from [Link]

-

Taylor & Francis. (n.d.). VLA-4 – Knowledge and References. Retrieved from [Link]

-

Chigaev, A., et al. (2001). Real time analysis of the affinity regulation of alpha 4-integrin. Journal of Biological Chemistry, 276(50), 48670-48678. Retrieved from [Link]

-

Sklar, L. A., et al. (2012). Discovery of Very Late Antigen-4 (VLA-4, α4β1 Integrin) Allosteric Antagonists. Journal of Biological Chemistry, 287(18), 14736–14746. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Alpha4 beta1 integrin signaling events | Pathway - PubChem. Retrieved from [Link]

-

ResearchGate. (n.d.). Binding and dissociation of the LDV-FITC probe in response to the addition of screening hits. Retrieved from [Link]

-

ResearchGate. (n.d.). Detection of high affinity state of VLA-4 using HUTS-21 antibodies. Retrieved from [Link]

Sources

- 1. grokipedia.com [grokipedia.com]

- 2. VLA-4 Expression and Activation in B Cell Malignancies: Functional and Clinical Aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. VLA-4 - Wikipedia [en.wikipedia.org]

- 4. The VLA-4 integrin is constitutively active in circulating chronic lymphocytic leukemia cells via BCR autonomous signaling: a novel anchor-independent mechanism exploiting soluble blood-borne ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Novel Ligands Targeting α4β1 Integrin: Therapeutic Applications and Perspectives [frontiersin.org]

- 6. medchemexpress.com [medchemexpress.com]

- 7. researchgate.net [researchgate.net]

- 8. Spectrum [FITC (Fluorescein-5-isothiocyanate)] | AAT Bioquest [aatbio.com]

- 9. Fluorescein isothiocyanate - Wikipedia [en.wikipedia.org]

- 10. FluoroFinder [app.fluorofinder.com]

- 11. flowcytometry-embl.de [flowcytometry-embl.de]

- 12. bosterbio.com [bosterbio.com]

- 13. BestProtocols: Cell Preparation for Flow Cytometry Protocols | Thermo Fisher Scientific - HK [thermofisher.com]

- 14. Flow Cytometry Protocol for Cell Surface Markers (FACS Protocol): R&D Systems [rndsystems.com]

- 15. vet.cornell.edu [vet.cornell.edu]

- 16. BestProtocols: Staining Cell Surface Targets for Flow Cytometry | Thermo Fisher Scientific - SG [thermofisher.com]

- 17. biotium.com [biotium.com]

- 18. Discovery of Very Late Antigen-4 (VLA-4, α4β1 Integrin) Allosteric Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 19. ptglab.com [ptglab.com]

- 20. BestProtocols: Viability Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - SG [thermofisher.com]

- 21. コントロール、コンペンセーション、キャリブレーション情報 | Thermo Fisher Scientific - JP [thermofisher.com]

- 22. Compensation Controls | McGovern Medical School [med.uth.edu]

- 23. Compensation in Flow Cytometry - FluoroFinder [fluorofinder.com]

- 24. medschool.cuanschutz.edu [medschool.cuanschutz.edu]

- 25. miltenyibiotec.com [miltenyibiotec.com]

- 26. researchgate.net [researchgate.net]

Probing Integrin Activation: An Application Guide to the LDV-FITC Flow Cytometry Assay for Inside-Out Signaling

Introduction: The Dynamic World of Cell Adhesion and Inside-Out Signaling

Cellular adhesion to the extracellular matrix (ECM) and to other cells is a fundamental process governing tissue architecture, immune responses, and cell migration. At the heart of these interactions are integrins, a diverse family of heterodimeric transmembrane receptors.[1][2] Unlike static anchors, integrins are dynamic molecules whose adhesive properties are exquisitely regulated by intracellular signaling pathways. This process, known as "inside-out" signaling, allows a cell to rapidly and reversibly modulate the affinity of its integrins for their extracellular ligands in response to internal cues.[1][3][4] This fine-tuned control is critical for physiological processes ranging from leukocyte trafficking to sites of inflammation to platelet aggregation during wound healing.[2][4]

A key mechanism in inside-out signaling involves a conformational change in the integrin extracellular domain, shifting it from a low-affinity, bent state to a high-affinity, extended state.[3][5] This transition is triggered by the binding of intracellular activator proteins, such as talin and kindlin, to the cytoplasmic tails of the integrin β-subunits.[3][4][6] Understanding the intricacies of inside-out signaling is paramount for developing therapeutics that can modulate cell adhesion in various pathological conditions, including autoimmune diseases and cancer metastasis.

This application note provides a detailed protocol and scientific rationale for utilizing a fluorescein isothiocyanate-conjugated Leucine-Aspartic acid-Valine (LDV-FITC) peptide in a flow cytometry-based assay to study inside-out signaling, primarily through the α4β1 integrin (also known as Very Late Antigen-4, VLA-4). The LDV tripeptide sequence is the minimal recognition motif within fibronectin for α4β1 integrin, making LDV-FITC a specific and high-affinity probe for the activated state of this integrin.[7][8][9]

Principle of the LDV-FITC Assay

The LDV-FITC assay is a direct binding assay that quantifies the amount of activated α4β1 integrin on the cell surface. In their resting, low-affinity state, integrins exhibit minimal binding to the LDV-FITC probe. Upon stimulation of an inside-out signaling pathway (e.g., through chemokine receptor activation), intracellular signaling cascades are initiated that converge on the cytoplasmic tails of the integrins.[10][11] This leads to a conformational change in the extracellular domain of α4β1, exposing the high-affinity binding site for the LDV peptide. The fluorescently labeled LDV peptide then binds to these activated integrins. The intensity of the FITC signal, measured by flow cytometry, is directly proportional to the number of high-affinity α4β1 integrins on the cell surface, providing a quantitative readout of inside-out signaling activation.[12][13]

Visualizing the Molecular Mechanisms

To better understand the underlying biological processes and the experimental workflow, the following diagrams illustrate the key concepts.

Inside-Out Signaling Pathway Leading to Integrin Activation

Caption: A simplified diagram of the inside-out signaling pathway.

Experimental Workflow for the LDV-FITC Assay

Sources

- 1. sinobiological.com [sinobiological.com]

- 2. The final steps of integrin activation: the end game - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Molecular Mechanism of Inside-out Integrin Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. On the Activation of Integrin αIIbβ3: Outside-in and Inside-out Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The VLA-4 integrin is constitutively active in circulating chronic lymphocytic leukemia cells via BCR autonomous signaling: a novel anchor-independent mechanism exploiting soluble blood-borne ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Anti-inflammatory activity of c(ILDV-NH(CH2)5CO), a novel, selective, cyclic peptide inhibitor of VLA-4-mediated cell adhesion - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Evaluating integrin activation with time-resolved flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Hub: Understanding and Troubleshooting the Effect of Mn²⁺ on LDV-FITC Binding Assays

Welcome to the technical support center for integrin-ligand binding assays. This guide provides in-depth information, protocols, and troubleshooting advice for researchers, scientists, and drug development professionals utilizing LDV-FITC probes to study integrin activity, with a specific focus on the role of manganese ions (Mn²⁺).

Section 1: Knowledge Base & Frequently Asked Questions (FAQs)

This section addresses the fundamental principles governing the use of Mn²⁺ in LDV-FITC binding assays.

Q1: What is the primary role of Mn²⁺ in an LDV-FITC binding assay?

In the context of an integrin binding assay, Mn²⁺ is used as a non-physiological, potent activator of integrins.[1] Its primary role is to serve as a reliable positive control by forcing the integrin receptors on the cell surface into a high-affinity conformation, thereby maximizing the binding of the LDV-FITC ligand.[1][2][3] This ensures that the assay has a sufficiently large dynamic range to detect changes in binding affinity, whether induced by experimental compounds or other stimuli.

Q2: How does Mn²⁺ mechanistically increase the binding affinity of integrins for LDV?

Integrin activation involves a significant conformational change from a "bent-closed" (low-affinity) state to an "extended-open" (high-affinity) state.[4][5][6] This transition is regulated by divalent cations that bind to specific sites within the integrin headpiece.

The key site is the Metal Ion-Dependent Adhesion Site (MIDAS) .[4][5][7][8][9] Mn²⁺ has a higher affinity for the oxygen atoms in the MIDAS coordination sphere compared to the physiological cation Mg²⁺.[4][5][8] By replacing the endogenous Mg²⁺ at the MIDAS, Mn²⁺ more effectively stabilizes the open, high-affinity conformation of the integrin.[7][9] This structural stabilization accelerates the conformational changes required for activation and strengthens the interaction with ligands like LDV, leading to a dramatic increase in measured binding.[7][9] In essence, Mn²⁺ shifts the conformational equilibrium of the integrin population on the cell surface towards the high-affinity state.[4][5][8]

Caption: Mechanism of Mn²⁺-induced integrin activation.

Q3: Which specific integrins recognize the LDV peptide sequence?

The Leucine-Aspartic Acid-Valine (LDV) motif is a recognition sequence found in the CS1 domain of fibronectin.[10][11] It is primarily recognized by a specific subset of integrins, most notably:

Therefore, LDV-FITC is an excellent probe for studying the function of these specific integrins, which are crucial in immune cell trafficking and adhesion.[10][11]

Q4: Why is Mn²⁺ preferred over the physiological cations Mg²⁺ or Ca²⁺ in these assays?

While Mg²⁺ is the primary physiological cation that supports integrin activation, and Ca²⁺ can play complex regulatory roles, Mn²⁺ is preferred in experimental settings for creating a maximal activation state.[15] The reason lies in its potency and efficacy.

Mn²⁺ induces a more profound and stable high-affinity state than Mg²⁺, resulting in a much stronger binding signal.[16] The concentrations of Mn²⁺ required to achieve half-maximal binding are typically 2 to 3 orders of magnitude lower than those required for Mg²⁺.[16] Ca²⁺, on the other hand, can be inhibitory for some integrins or support only specialized functions like rolling adhesion rather than firm adhesion.[4][5][8] Using Mn²⁺ provides the largest possible signal window, making it easier to detect partial agonism or antagonism by test compounds.

| Divalent Cation | Typical Concentration | Primary Effect on LDV-Binding Integrins | Use Case in Binding Assays |

| Mn²⁺ | 0.1 - 1 mM[2][17] | Potent Activator: Forces a stable, high-affinity state.[1] | Positive Control: Establishes the maximum binding signal. |

| Mg²⁺ | 1 - 10 mM[16] | Physiological Activator: Supports activation, but less potently than Mn²⁺. | Studying more physiologically relevant activation states. |

| Ca²⁺ | 1 - 2 mM | Inhibitory/Modulatory: Can inhibit ligand binding or support distinct functions.[15][16] | Investigating specific regulatory mechanisms. |

| EDTA | 2 - 5 mM[18][19] | Inhibitor: Chelates all divalent cations, abolishing integrin function.[15] | Negative Control: Establishes the baseline/background signal. |

Section 2: Standard Experimental Protocol & Workflow

This section provides a generalized protocol for measuring the effect of Mn²⁺ on LDV-FITC binding to suspension cells (e.g., Jurkat T-cells, which express α4β1) using flow cytometry.

Caption: Flowchart of an LDV-FITC binding assay.

Step-by-Step Methodology

-

Cell Preparation:

-

Harvest suspension cells (e.g., Jurkat) in their exponential growth phase. Ensure cell viability is >95%.

-

Wash the cells twice with a base assay buffer (e.g., HBSS or Tris-buffered saline) that does not contain divalent cations.

-

Resuspend the cells in the assay buffer at a concentration of 2 x 10⁶ cells/mL.

-

-

Assay Setup:

-

Aliquot 500 µL of the cell suspension (1 x 10⁶ cells) into flow cytometry tubes.

-

Prepare tubes for each condition: Resting (Buffer only), Activated (Mn²⁺), Negative Control (EDTA), and Experimental (Test Compound).

-

Add the corresponding reagents (e.g., MnCl₂, EDTA) to the tubes to achieve the desired final concentration (e.g., 1 mM MnCl₂ or 5 mM EDTA).

-

Pre-incubate the cells with these reagents for 10-15 minutes at room temperature.

-

-

Ligand Binding:

-

Add the LDV-FITC ligand to each tube to achieve the desired final concentration (this should be determined by a titration experiment, but 50-100 nM is a common starting point).

-

Incubate for 30 minutes at room temperature, protected from light.

-

-

Washing and Data Acquisition:

-

Add 2 mL of cold assay buffer to each tube and centrifuge at 300 x g for 5 minutes to pellet the cells.

-

Carefully aspirate the supernatant. Repeat the wash step one more time to thoroughly remove unbound ligand.

-

Resuspend the final cell pellet in 500 µL of assay buffer.

-

Acquire data on a flow cytometer, measuring the fluorescence intensity in the FITC channel for at least 10,000 events per sample.

-

-

Data Analysis:

-

Gate on the main cell population to exclude debris.

-

Calculate the Mean Fluorescence Intensity (MFI) for each sample.

-

The signal from the EDTA sample represents non-specific binding and can be subtracted from all other samples. The signal from the Mn²⁺ sample represents the maximum specific binding.

-

Section 3: Troubleshooting Guide

This Q&A guide addresses common issues encountered during LDV-FITC binding experiments.

Issue 1: I see a very low or no binding signal, even in my Mn²⁺ positive control.

-

Possible Cause A: Low Integrin Expression. The cell line may have low surface expression of α4 or α9 integrins. Cell passage number and culture conditions can affect receptor expression levels.

-

Solution: Confirm integrin expression using a validated anti-α4β1 (or other relevant integrin) antibody via flow cytometry. Use cells at a consistent and lower passage number.

-

-

Possible Cause B: Degraded or Inactive LDV-FITC Ligand. Fluorescent peptides are sensitive to light and improper storage.

-

Solution: Aliquot the LDV-FITC upon receipt and store it at -20°C or -80°C, protected from light. Perform a concentration titration to ensure you are using an optimal, saturating concentration.

-

-

Possible Cause C: Incorrect Assay Buffer. The presence of competing cations or other interfering substances in the buffer can inhibit binding.

-

Solution: Use a simple, well-defined buffer like HBSS or TBS. Ensure it is free of chelating agents and unintended divalent cations before you add your experimental cations.

-

Issue 2: My negative control (with EDTA) shows high background fluorescence.

-

Possible Cause A: Non-specific Binding. The LDV-FITC peptide may be binding non-specifically to the cell surface or to the plastic tube.[20]

-

Solution: Include a blocking agent like 0.5% Bovine Serum Albumin (BSA) in your assay and wash buffers. Ensure wash steps are performed thoroughly and with cold buffer to reduce non-specific interactions.

-

-

Possible Cause B: Insufficient Chelation. The EDTA concentration may be too low to chelate all divalent cations present in the sample, leading to residual integrin activity.

Issue 3: My results are not reproducible between experiments.

-

Possible Cause A: Inconsistent Cell Health and Density. Cells that are unhealthy, undergoing apoptosis, or are at different densities can exhibit variable integrin expression and non-specific binding.

-

Solution: Always start with a healthy, highly viable cell culture. Standardize the cell number used in each assay precisely. Maintain a consistent cell culturing protocol.

-

-

Possible Cause B: Variation in Incubation Times or Temperatures. Integrin-ligand binding is a kinetic process. Variations in incubation time or temperature will lead to different levels of binding.

-

Solution: Use a timer for all incubation steps and perform them at a consistent room temperature. For washing, keep buffers and the centrifuge cold to slow dissociation rates.

-

-

Possible Cause C: Ligand Photobleaching. FITC is susceptible to photobleaching.

-

Solution: Keep all tubes containing the LDV-FITC ligand protected from light as much as possible, for example, by wrapping the tube rack in aluminum foil during incubations.

-

References

-

Mn2+ accelerates ligand-binding site activation of αIIbβ3 integrin: Insight from all-atom simulation. PubMed Central. [Link]

-

Regulation by metal ions and the ADMIDAS of integrin α5β1 conformational states and intrinsic affinities. Molecular Biology of the Cell (MBoC). [Link]

-

Regulation of integrin α5β1 conformational states and intrinsic affinities by metal ions and the ADMIDAS. Molecular Biology of the Cell (MBoC). [Link]

-

Mn2+ accelerates ligand-binding site activation of αIIbβ3 integrin: Insight from all-atom simulation. ResearchGate. [Link]

-

Regulation by metal ions and the ADMIDAS of integrin α5β1 conformational states and intrinsic affinities. ResearchGate. [Link]

-

Evaluation of LDV-Related Peptides as Cell-Adhesive Molecules Targeting α4β1 Integrin. Biochemistry. [Link]

-

An RGD to LDV motif conversion within the disintegrin kistrin generates an integrin antagonist that retains potency but exhibits altered receptor specificity. Evidence for a functional equivalence of acidic integrin-binding motifs. Journal of Biological Chemistry. [Link]

-

Specificity of the LDV peptide binding. ResearchGate. [Link]

-

Evaluation of LDV-Related Peptides as Cell-Adhesive Molecules Targeting α4β1 Integrin. ACS Publications. [Link]

-

The regulation of integrin function by divalent cations. PubMed Central. [Link]

-

Altering integrin engagement regulates membrane localization of Kir2.1 channels. PMC. [Link]

-

INTEGRIN LIGANDS. PMC. [Link]

-

Effect of EDTA on the dissociation of integrin–FN complexes. ResearchGate. [Link]

-

Effect of divalent cations on the affinity and selectivity of alpha4 integrins towards the integrin ligands vascular cell adhesion molecule-1 and mucosal addressin cell adhesion molecule-1: Ca2+ activation of integrin alpha4beta1 confers a distinct ligand specificity. PubMed. [Link]

-

β 1-Integrin is trapped on the apical surface after EDTA treatment. ResearchGate. [Link]

-

Reconstruction of integrin activation. PubMed Central. [Link]

-

Inhibitory effect of EDTA on cell attachment. ResearchGate. [Link]

-

Magnesium-dependent, non-specific (EDTA) and integrin mediated (Mg-EDTA) adhesion profiles of different cell lines. ResearchGate. [Link]

-

Modulatory Roles for Integrin Activation and the Synergy Site of Fibronectin during Matrix Assembly. Molecular Biology of the Cell. [Link]

-

Manganese-induced integrin affinity maturation promotes recruitment of alpha V beta 3 integrin to focal adhesions in endothelial cells: evidence for a role of phosphatidylinositol 3-kinase and Src. PubMed. [Link]

-

Overview: assays for studying integrin-dependent cell adhesion. PubMed Central. [Link]

-

Methods for Identifying Novel Integrin Ligands. PMC. [Link]

-

The final steps of integrin activation: the end game. PubMed Central. [Link]

-

Low-affinity integrin states have faster ligand-binding kinetics than the high-affinity state. eLife. [Link]

Sources

- 1. Reconstruction of integrin activation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. molbiolcell.org [molbiolcell.org]

- 3. Manganese-induced integrin affinity maturation promotes recruitment of alpha V beta 3 integrin to focal adhesions in endothelial cells: evidence for a role of phosphatidylinositol 3-kinase and Src - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. molbiolcell.org [molbiolcell.org]

- 5. researchgate.net [researchgate.net]

- 6. The final steps of integrin activation: the end game - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Mn2+ accelerates ligand-binding site activation of αIIbβ3 integrin: Insight from all-atom simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. molbiolcell.org [molbiolcell.org]

- 9. researchgate.net [researchgate.net]

- 10. Evaluation of LDV-Related Peptides as Cell-Adhesive Molecules Targeting α4β1 Integrin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. An RGD to LDV motif conversion within the disintegrin kistrin generates an integrin antagonist that retains potency but exhibits altered receptor specificity. Evidence for a functional equivalence of acidic integrin-binding motifs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. INTEGRIN LIGANDS - PMC [pmc.ncbi.nlm.nih.gov]

- 15. The regulation of integrin function by divalent cations - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Effect of divalent cations on the affinity and selectivity of alpha4 integrins towards the integrin ligands vascular cell adhesion molecule-1 and mucosal addressin cell adhesion molecule-1: Ca2+ activation of integrin alpha4beta1 confers a distinct ligand specificity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Altering integrin engagement regulates membrane localization of Kir2.1 channels - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. IHC Troubleshooting Guide | Thermo Fisher Scientific - HK [thermofisher.com]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

LDV-FITC Technical Support Center: A Guide to Stability and Storage Best Practices

Section 1: Understanding LDV-FITC and its Stability

What is LDV-FITC?

LDV-FITC is a fluorescently labeled peptide used in life sciences research. It consists of two key components:

-

LDV (Leucine-Aspartic Acid-Valine): This tripeptide sequence is a ligand for the α4β1 integrin (also known as Very Late Antigen-4 or VLA-4).[1][2] Integrins are transmembrane receptors that play a crucial role in cell adhesion and signaling.[3] The LDV motif is found in fibronectin, a major component of the extracellular matrix, and its interaction with α4β1 integrin is critical in processes such as immune cell trafficking.[3][4]

-

FITC (Fluorescein isothiocyanate): This is a widely used fluorescent dye that is covalently attached to the LDV peptide.[5] FITC absorbs blue light (excitation maximum around 495 nm) and emits green light (emission maximum around 519 nm), allowing for the detection and quantification of the peptide in various experimental setups.[6]

The high affinity of LDV-FITC for α4β1 integrin makes it a valuable tool for studying integrin activity and cell adhesion.[7][8][9]

Why is the Stability of LDV-FITC Crucial?

The dual nature of LDV-FITC means its stability is contingent on both the structural integrity of the LDV peptide and the fluorescent properties of the FITC molecule. Degradation of either component can lead to:

-

Loss of biological activity: If the LDV peptide degrades, it will no longer bind effectively to the α4β1 integrin, rendering it useless for its intended purpose.

-

Inaccurate quantification: If the FITC molecule is compromised (e.g., through photobleaching), the fluorescent signal will be diminished or lost, leading to erroneous data.[10][11]

Therefore, maintaining the stability of LDV-FITC through proper handling and storage is paramount for obtaining reliable and reproducible experimental results.

Section 2: Key Factors Influencing LDV-FITC Stability

The stability of LDV-FITC is susceptible to several environmental factors. Understanding these will help in implementing effective storage strategies.

| Factor | Impact on LDV-FITC |

| Light | FITC is highly susceptible to photobleaching , an irreversible process where the fluorophore loses its ability to fluoresce upon exposure to light.[6][10] |

| Temperature | Elevated temperatures can accelerate the chemical degradation of the peptide. For long-term storage, temperatures of -20°C or -80°C are recommended.[12][13] |

| pH | The fluorescence of FITC is pH-dependent , with optimal fluorescence in the pH range of 7-9.[14][15] Acidic environments can significantly quench the fluorescent signal.[16] |

| Moisture | Peptides are often hygroscopic, meaning they readily absorb moisture from the air. Moisture can lead to hydrolysis and degradation of the peptide.[12][17] |

| Oxidation | Certain amino acids within a peptide sequence can be prone to oxidation, which can alter the peptide's structure and function.[17] |

| Repeated Freeze-Thaw Cycles | Each freeze-thaw cycle can introduce ice crystals that may damage the peptide's structure and lead to aggregation. It is highly recommended to aliquot the peptide solution into single-use volumes.[1][7][13] |

Section 3: Troubleshooting Guide

This section addresses common issues encountered during experiments with LDV-FITC and provides practical solutions.

| Problem | Possible Cause(s) | Troubleshooting Steps |

| Weak or No Fluorescent Signal | 1. Photobleaching: The sample was exposed to excessive light. 2. Incorrect pH: The buffer pH is outside the optimal range for FITC fluorescence. 3. Peptide Degradation: The LDV-FITC has degraded due to improper storage. 4. Low Target Expression: The cells under investigation express low levels of α4β1 integrin. | 1. Minimize light exposure during all experimental steps. Use amber tubes and work in a dimly lit environment. 2. Ensure your buffer is within the optimal pH range of 7-9 for FITC.[14] 3. Use a fresh aliquot of LDV-FITC. Perform a quality control check on your stock solution (see Protocol 2). 4. Confirm the expression of α4β1 integrin on your cells using a validated positive control.[18] |

| High Background Fluorescence | 1. Excess Unbound Probe: Insufficient washing steps to remove unbound LDV-FITC. 2. Non-specific Binding: The probe is binding to cellular components other than the target integrin. | 1. Increase the number and duration of washing steps in your protocol.[19][20] 2. Incorporate a blocking step (e.g., with BSA or serum) before adding the LDV-FITC to reduce non-specific binding.[21] |

| Inconsistent Results Between Experiments | 1. Inconsistent Handling: Variations in incubation times, temperatures, or light exposure. 2. Stock Solution Degradation: The main stock of LDV-FITC has degraded over time due to repeated freeze-thaw cycles or prolonged storage at suboptimal temperatures. | 1. Standardize your experimental protocol and adhere to it strictly. 2. Always use a fresh aliquot for each experiment to avoid issues with the main stock.[13][22] Periodically perform quality control checks on your stock. |

Section 4: Experimental Protocols and Visual Guides

Protocol 1: Reconstitution, Aliquoting, and Storage of LDV-FITC

This protocol provides a step-by-step guide for the proper handling and storage of lyophilized LDV-FITC.

Materials:

-

Lyophilized LDV-FITC

-

High-purity, anhydrous DMSO or sterile PBS (check manufacturer's recommendation)

-

Sterile, low-protein-binding, amber microcentrifuge tubes

-

Calibrated pipettes with sterile tips

-

Desiccator

Procedure:

-

Acclimatization: Before opening, allow the vial of lyophilized LDV-FITC to equilibrate to room temperature in a desiccator. This prevents condensation and moisture absorption.[23]

-

Reconstitution:

-

Briefly centrifuge the vial to ensure all the lyophilized powder is at the bottom.

-

Carefully open the vial and add the recommended volume of solvent (e.g., DMSO) to achieve the desired stock concentration.

-

Gently vortex or pipette up and down to ensure the peptide is fully dissolved. Avoid vigorous shaking.

-

-

Aliquoting:

-

Immediately after reconstitution, divide the stock solution into small, single-use aliquots (e.g., 5-10 µL) in sterile, amber microcentrifuge tubes. This minimizes the number of freeze-thaw cycles the main stock is subjected to.[22]

-

-

Storage:

Protocol 2: Quality Control of LDV-FITC Fluorescence

This simple protocol helps to assess the fluorescent integrity of your LDV-FITC.

Materials:

-

LDV-FITC aliquot

-

Appropriate buffer (e.g., PBS, pH 7.4)

-

Fluorometer or fluorescence plate reader

-

Quartz cuvette or black microplate

Procedure:

-

Sample Preparation:

-

Thaw a fresh aliquot of your LDV-FITC stock solution.

-

Prepare a dilution of the LDV-FITC in your buffer to a concentration within the linear range of your instrument.

-

-

Fluorescence Measurement:

-

Set the excitation wavelength to ~495 nm and the emission wavelength to ~519 nm.

-

Measure the fluorescence intensity of your sample.

-

-

Data Analysis:

-

Compare the fluorescence intensity to a previously recorded value from a fresh, high-quality stock. A significant drop in intensity may indicate photobleaching or degradation.

-

Visual Guides

Caption: Recommended workflow for LDV-FITC handling and storage.

References

-

Evaluation of LDV-Related Peptides as Cell-Adhesive Molecules Targeting α4β1 Integrin. Biochemistry. 4

-

Fluorescein conjugates as indicators of subcellular pH. A critical evaluation. Experimental Cell Research. 24

-

Fluorescein Isothiocyanate (FITC). AAT Bioquest. 5

-

LDV | α4β1 IntegrinLigand. MedchemExpress.com. 1

-

pH-dependent fluorescent property of FITC-PEG-lipid suspended in... ResearchGate. 14

-

Evaluation of LDV-Related Peptides as Cell-Adhesive Molecules Targeting α4β1 Integrin. ACS Publications. 3

-

An RGD to LDV motif conversion within the disintegrin kistrin generates an integrin antagonist that retains potency but exhibits altered receptor specificity. Evidence for a functional equivalence of acidic integrin-binding motifs. The Journal of Biological Chemistry. 2

-

LDV-FITC | α4β1 Binding Peptide. MedchemExpress.com. 7

-

Specificity of the LDV peptide binding. ResearchGate. 8

-

LDV FITC - Data Sheet. United States Biological. 25

-

LDV FITC | Cell Adhesion Inhibitors. R&D Systems.

-

Fluorescence - Photobleaching - Interactive Tutorial. Molecular Expressions Microscopy Primer. 10

-

Flow Cytometry Troubleshooting Guide. Cell Signaling Technology. 19

-

Mechanisms of photobleaching investigated by fluorescence correlation spectroscopy. ResearchGate. 26

-

Troubleshooting Tips for Fluorescence Staining. Biotium. 18

-

Flow Cytometry Troubleshooting Guide. Novus Biologicals.

-

Troubleshooting of Intracellular Staining Flow Cytometry. Creative Biolabs Antibody. 20

-

Troubleshooting Flow Cytometry Issues: A Comprehensive Guide. Boster Bio. 21

-

Use of FITC as a Fluorescent Probe for Intracellular pH Measurement. ResearchGate. 27

-

Photobleaching in Fluorescence Imaging. Thermo Fisher Scientific - US. 11

-

Fluorescein Derivatives as Fluorescent Probes for pH Monitoring along Recent Biological Applications. PMC - NIH. 15

-

Fluorescein (FITC). Thermo Fisher Scientific - ES. 28

-

Peptide Storage, Stability & Shelf Life: How to Preserve Quality in 2026. Cernum Biosciences. 17

-

Fluorescein isothiocyanate. Wikipedia. 6

-

How to Store Peptides | Best Practices for Researchers. Peptide Sciences. 12

-

Peptide handling & storage guidelines - How to store a peptide?. sb-PEPTIDE. 22

-

Handling and Storage Guidelines for Peptides. Bachem. 23

-

Response kinetics of the LDV-FITC-containing small molecule binding to... ResearchGate. 29

-

Peptide Storage. Peptide Information. 13

-

LDV FITC (4577) by Tocris, Part of Bio-Techne. Tocris. 9

-

LDV FITC | Fluorescent Integrin Probes. Tocris Bioscience.

-

LDV-FITC TFA | α4β1 Binding Peptide. MedchemExpress.com. 30

-

Correlation between LDV-FITC binding and Ca 2 response after using a... ResearchGate. 31

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. An RGD to LDV motif conversion within the disintegrin kistrin generates an integrin antagonist that retains potency but exhibits altered receptor specificity. Evidence for a functional equivalence of acidic integrin-binding motifs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Evaluation of LDV-Related Peptides as Cell-Adhesive Molecules Targeting α4β1 Integrin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Fluorescein Isothiocyanate (FITC) | AAT Bioquest [aatbio.com]

- 6. Fluorescein isothiocyanate - Wikipedia [en.wikipedia.org]

- 7. medchemexpress.com [medchemexpress.com]

- 8. researchgate.net [researchgate.net]

- 9. bio-techne.com [bio-techne.com]

- 10. Molecular Expressions Microscopy Primer: Fluorescence - Photobleaching - Interactive Tutorial [micro.magnet.fsu.edu]

- 11. Photobleaching in Fluorescence Imaging | Thermo Fisher Scientific - CA [thermofisher.com]

- 12. jpt.com [jpt.com]

- 13. peptidesciences.com [peptidesciences.com]

- 14. researchgate.net [researchgate.net]

- 15. Fluorescein Derivatives as Fluorescent Probes for pH Monitoring along Recent Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 16. 螢光素 Fluorescein (FITC) | Thermo Fisher Scientific - TW [thermofisher.com]

- 17. cernumbiosciences.com [cernumbiosciences.com]

- 18. biotium.com [biotium.com]

- 19. Flow Cytometry Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]

- 20. antibody-creativebiolabs.com [antibody-creativebiolabs.com]

- 21. bosterbio.com [bosterbio.com]

- 22. Peptide handling & storage guidelines - How to store a peptide? [sb-peptide.com]

- 23. bachem.com [bachem.com]

- 24. Fluorescein conjugates as indicators of subcellular pH. A critical evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. usbio.net [usbio.net]

- 26. researchgate.net [researchgate.net]

- 27. researchgate.net [researchgate.net]

- 28. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]

- 29. researchgate.net [researchgate.net]

- 30. medchemexpress.com [medchemexpress.com]

- 31. researchgate.net [researchgate.net]

Technical Support Center: Managing Autofluorescence in FITC-Based Experiments

Welcome to the technical support guide for managing autofluorescence, a common but challenging aspect of fluorescence-based assays, particularly when using fluorophores like FITC that emit in the green spectrum. This guide is designed for researchers, scientists, and drug development professionals to provide both foundational knowledge and actionable troubleshooting advice to ensure the integrity and clarity of your experimental data.

Part 1: Troubleshooting Guide - Common Problems & Solutions

This section addresses specific issues you might encounter during your experiments in a direct question-and-answer format.

Q: My unstained control is showing a strong signal in the FITC channel. What's going on?

A: This is a classic sign of high cellular autofluorescence. Autofluorescence is the natural emission of light by biological structures when excited by a light source.[1] It's not a contaminant, but an intrinsic property of the cells or tissue you are studying.

Causality & Troubleshooting Steps:

-

Identify the Source: The first step is to determine the origin of the fluorescence.

-

Endogenous Molecules: Cells naturally contain molecules that fluoresce, such as NADH, riboflavins, and flavin coenzymes.[2] These are particularly problematic in the blue-to-green spectrum where FITC is detected.[3] Metabolically active cells or larger granular cells, like macrophages, often exhibit higher autofluorescence.[4]

-

Sample Preparation Artifacts:

-

Fixation: Aldehyde fixatives like formaldehyde and glutaraldehyde can react with cellular amines and proteins, creating fluorescent products.[1][5] Glutaraldehyde is a more significant offender than formaldehyde.[6]

-

Culture Media: Components in your cell culture medium, like phenol red and riboflavin, are fluorescent and can contribute to background noise, especially in imaging experiments.[7][8][9] Fetal Bovine Serum (FBS) also contains fluorescent molecules.[3][8]

-

Dead Cells: Dead cells tend to be highly autofluorescent and can non-specifically bind antibodies.[3]

-

-

-

Immediate Solutions:

-

Confirm with an Unstained Control: Always run a sample of your cells that has gone through all the preparation steps (including fixation and permeabilization) but has not been stained with any fluorescent dye.[10][11] This sample defines your baseline autofluorescence.

-

Use a Viability Dye: Incorporate a viability dye into your panel to gate out dead cells during analysis.[3][12] This is one of the most effective ways to clean up your data.

-

Optimize Fixation: If you suspect fixation is the issue, try reducing the fixation time or the concentration of the fixative.[13] Alternatively, consider switching to an organic solvent fixative like ice-cold methanol or ethanol, if compatible with your target antigen.[3]

-

Q: How can I be sure the signal I'm seeing is my FITC stain and not just autofluorescence?

A: This is a critical question of signal-to-noise. The key is to use proper controls to distinguish the specific signal from the background.

Causality & Troubleshooting Steps:

-

The Role of Controls is Paramount:

-

Unstained Control: As mentioned, this sets your baseline autofluorescence.[10]

-

Fluorescence Minus One (FMO) Control: For multicolor experiments, an FMO control is essential. This is a sample stained with all the fluorophores in your panel except for the one you are evaluating (in this case, FITC). The FMO control helps you accurately set the gate for your FITC-positive population by revealing the spread of other fluorophores into the FITC channel.[14]

-

Biological Controls: Include known positive and negative cell populations in your experiment whenever possible. These provide the most definitive confirmation of staining specificity.[12][15]

-

-

Workflow for Signal Validation:

Caption: Workflow for validating a specific FITC signal using essential controls.

Q: My autofluorescence is very high and heterogeneous, making it hard to gate. What are my options?

A: High and varied autofluorescence is common in mixed cell populations or tissues. When simple gating isn't enough, you need to employ more advanced strategies, moving from mitigation during acquisition to correction during analysis.

Causality & Troubleshooting Steps:

-

Instrument & Reagent Choices (Mitigation):

-

Choose a Brighter Fluorophore: FITC is moderately bright. If your signal is dim and close to the autofluorescence background, consider switching to a brighter green dye (e.g., Alexa Fluor™ 488) or moving to a different channel altogether.[12]

-

Move to Redder Channels: Autofluorescence is strongest in the blue and green regions of the spectrum and typically decreases at longer wavelengths.[3][12] If possible, use fluorophores like APC or Alexa Fluor™ 647 for your marker of interest, as the autofluorescence background will be much lower in those channels.[15]

-

-

Chemical Quenching (Reduction):

-

Sodium Borohydride: This reducing agent can diminish aldehyde-induced autofluorescence by converting fluorescent aldehyde groups to non-fluorescent alcohol groups.[5][16] A typical treatment involves incubating slides in a freshly prepared 1 mg/mL solution in ice-cold PBS.[16]

-

Sudan Black B: This dye is effective at quenching autofluorescence from lipofuscin, a common pigment in aging cells.[17][18] It is typically used as a 0.1% solution in 70% ethanol after staining is complete.[16]

-

Commercial Reagents: Several commercial kits, such as Vector® TrueVIEW™, are available and are designed to specifically quench autofluorescence from various sources like collagen, elastin, and red blood cells with a simple incubation step.[19]

-

-

Computational Correction (Post-Acquisition):

-

Autofluorescence Subtraction: In some flow cytometry software, you can designate an unused channel to measure autofluorescence. If the autofluorescence has a consistent spectral profile, you can mathematically subtract a percentage of the signal from this "autofluorescence channel" from your FITC channel.

-

Spectral Unmixing: This is the most powerful method. It is available on spectral flow cytometers and some advanced imaging systems.[20] Instead of using filters to detect a peak of light, these systems capture the entire emission spectrum of each cell. By providing the system with the spectrum of an unstained cell (its "autofluorescence signature"), the software can mathematically unmix and remove the contribution of autofluorescence from the total signal, isolating the true FITC signal.[4][21][22] This technique can even distinguish between multiple sources of autofluorescence within a sample.[4]

-

Part 2: FAQs - Foundational Knowledge

What exactly is autofluorescence?

Autofluorescence refers to the natural fluorescence emitted by various biological molecules within cells and tissues when they absorb light.[5] Unlike specific fluorescence from intentionally added dyes like FITC, this is an intrinsic property of the sample.

What are the primary molecular sources of autofluorescence?

The main culprits are endogenous fluorophores that are essential for cellular metabolism and structure.

| Source of Autofluorescence | Typical Excitation/Emission (nm) | Common Location & Notes |

| NADH / NADPH | Ex: ~340-360 / Em: ~440-470[23][24] | Mitochondria. A primary source of metabolic autofluorescence. Its signal can overlap significantly with FITC.[5] |

| Flavins (FAD, FMN) | Ex: ~365-465 / Em: ~520-530[23][25] | Mitochondria. Another key metabolic fluorophore. Its emission peak is very close to FITC's. |

| Lipofuscin | Broad Ex: 345-490 / Broad Em: 460-670[1] | Lysosomes. Known as the "aging pigment," it accumulates in post-mitotic cells like neurons and cardiac muscle.[1][6] |

| Collagen & Elastin | Ex: ~350-450 / Em: ~420-520[1] | Extracellular matrix. A major source of background in tissue sections. |

| Aromatic Amino Acids | Tryptophan, Tyrosine, Phenylalanine | Throughout all proteins. Their fluorescence is generally weaker but contributes to the overall background.[5] |

How do I properly set up an unstained control for autofluorescence measurement?

An unstained control must be treated identically to your stained samples in every way, except for the addition of the fluorescent conjugate.

-

Harvest and process the cells as you would for your experimental samples.

-

Perform all fixation and permeabilization steps using the exact same reagents and incubation times.

-

Perform all blocking and wash steps.

-

Instead of adding the FITC-conjugated antibody, add only the antibody buffer (e.g., FACS buffer).

-

Incubate for the same duration and at the same temperature as your stained samples.

-

Wash and resuspend for analysis.

The resulting fluorescence profile in the FITC channel for this sample represents your true autofluorescence background.[10][11]

Part 3: Protocols & Workflows

Protocol: Step-by-Step Guide to Autofluorescence Subtraction in Flow Cytometry

This protocol assumes your flow cytometer has at least one empty fluorescence channel that can be used to estimate and subtract autofluorescence.

-

Panel Design: Designate an empty channel, preferably one adjacent to FITC (e.g., a blue laser-excited channel around 585 nm, often used for PE), as your "autofluorescence channel." Autofluorescence often spills into multiple detectors.

-

Instrument Setup:

-

Run your unstained control sample.

-

Adjust the voltage for the FITC channel so that the entire unstained population is visible on scale.

-

Adjust the voltage on your designated "autofluorescence channel" to also place this population on scale.

-

-

Acquire Controls:

-

Record data for your unstained control.

-

Record data for your FITC single-stain compensation control.

-

Record data for all other single-stain controls.

-

-

Calculate Compensation:

-

Perform standard compensation to correct for spillover from all your specific fluorophores.

-

-

Set Autofluorescence Subtraction:

-

In your software's compensation or unmixing matrix, look at the unstained cells.

-

Create a plot of your FITC channel vs. your "autofluorescence channel."

-

The autofluorescent population will likely form a diagonal population.

-

Apply a "compensation" value to subtract a percentage of the signal from the "autofluorescence channel" from the FITC channel until the diagonal population becomes vertical. This mathematically removes the correlated background signal.

-

-

Analyze Experimental Samples: Apply this calculated compensation and autofluorescence subtraction matrix to your fully stained experimental samples for a cleaner analysis.

Workflow: Decision Tree for Managing Autofluorescence

Caption: Decision-making workflow from experimental design to data analysis.

Part 4: Advanced Techniques - A Note on Spectral Unmixing

Spectral flow cytometry represents a paradigm shift in handling autofluorescence.[4] By capturing the full emission spectrum from 350 nm to 800+ nm for every cell, it gathers much more information than conventional flow cytometry.[20]

The Principle: Every fluorescent molecule, including the mix of molecules that cause autofluorescence, has a unique spectral signature.

-

Reference Spectra Acquisition: You first run an unstained sample to capture the "autofluorescence signature."[4] You also run single-stained controls for every dye in your panel (e.g., FITC, PE, etc.).

-

Linear Unmixing: For a fully stained cell, the instrument records a complex, composite spectrum. The software then uses a process called linear unmixing to determine how much of each reference spectrum (FITC, PE, and importantly, Autofluorescence) is required to reconstruct that composite spectrum.[21]

-

Signal Isolation: The output is a calculated intensity for each specific fluorophore, with the contribution from autofluorescence having been computationally removed.[20][22] This allows for the clear resolution of dim signals even on highly autofluorescent cells.[4]

References

- The “why” and “how” of spectral unmixing. - Revvity.

- Causes of Autofluorescence - Visikol.

- Evaluating Cell Metabolism Through Autofluorescence Imaging of NAD(P)H and FAD - NIH.

- What is Autofluorescence? A Quick Explainer for Biologists - Bitesize Bio.

- SUFI: an automated approach to spectral unmixing of fluorescent multiplex images captured in mouse and post-mortem human brain tissues - NIH.

- Spectral unmixing for multispectral fluorescence imaging using prior knowledge of spectral sign

- Learn how to Remove Autofluorescence from your Confocal Images - Leica Microsystems.

- Rapid changes in NADH and flavin autofluorescence in rat cardiac trabeculae reveal large mitochondrial complex II reserve capacity - PubMed Central.

- Autofluorescence: Causes and Cures.

- Reducing Cellular Autofluorescence in Flow Cytometry: An In Situ Method - University of Virginia School of Medicine.

- Unstained Controls - Flow Cytometry Guide - Bio-Rad Antibodies.

- A Biological Breakdown of Autofluorescence: Why Your Samples N

- Flow Cytometry Troubleshooting Guide - Cell Signaling Technology.

- Tips on Flow Cytometry Controls - Abacus dx.

- Unveiling the Hidden Signals: Overcoming Autofluorescence in Spectral Flow Cytometry Analysis - Beckman Coulter.

- How Quenching Tissue Autofluorescence Works - Lab Manager Magazine.

- Quenching autofluorescence in tissue immunofluorescence. - Wellcome Open Research.

- Use of NAD(P)

- How to reduce autofluorescence in cell-based assays | BMG LABTECH.

- Technical Support Center: Quenching Autofluorescence for Acid Red 131 Imaging - Benchchem.

- How to eliminate high autofluorescence in multicolor flow?

- Evaluation of autofluorescence quenching techniques on formalin- fixed chicken tissues.

- Troubleshooting Flow Cytometry Issues: A Comprehensive Guide | Boster Bio.

- Effect of Fixation and Mounting on Fluorescence Lifetime of Cellular Autofluorescence - IEEE Xplore.

- Tips to Minimize Autofluorescence - FluoroFinder.

- Background Fluorescence - FAQ - ibidi.

Sources

- 1. A Biological Breakdown of Autofluorescence: Why Your Samples Naturally Glow | Olympus LS [evidentscientific.com]

- 2. med.virginia.edu [med.virginia.edu]

- 3. Tips to Minimize Autofluorescence - FluoroFinder [fluorofinder.com]

- 4. beckman.com [beckman.com]

- 5. bitesizebio.com [bitesizebio.com]

- 6. docs.research.missouri.edu [docs.research.missouri.edu]

- 7. Learn how to Remove Autofluorescence from your Confocal Images | Learn & Share | Leica Microsystems [leica-microsystems.com]

- 8. bmglabtech.com [bmglabtech.com]

- 9. ibidi.com [ibidi.com]

- 10. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 11. abacusdx.com [abacusdx.com]

- 12. Flow Cytometry Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]

- 13. Causes of Autofluorescence [visikol.com]

- 14. researchgate.net [researchgate.net]

- 15. bosterbio.com [bosterbio.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. wellcomeopenresearch.org [wellcomeopenresearch.org]

- 18. Evaluation of autofluorescence quenching techniques on formalin- fixed chicken tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. How Quenching Tissue Autofluorescence Works | Lab Manager [labmanager.com]

- 20. resources.revvity.com [resources.revvity.com]

- 21. SUFI: an automated approach to spectral unmixing of fluorescent multiplex images captured in mouse and post-mortem human brain tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 22. spiedigitallibrary.org [spiedigitallibrary.org]

- 23. Evaluating Cell Metabolism Through Autofluorescence Imaging of NAD(P)H and FAD - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Use of NAD(P)H and Flavoprotein Autofluorescence Transients to Probe Neuron and Astrocyte Responses to Synaptic Activation - PMC [pmc.ncbi.nlm.nih.gov]